Home > Products > Screening Compounds P58543 > N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide
N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide - 588730-01-2

N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide

Catalog Number: EVT-414059
CAS Number: 588730-01-2
Molecular Formula: C13H8BrN3OS
Molecular Weight: 334.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide is a compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds have garnered attention due to their potential biological activities, including anti-tubercular and anti-diabetic properties. The specific structure of N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide includes a bromine atom at the 6-position of the thiazolo[5,4-b]pyridine ring and a benzamide moiety, which may enhance its pharmacological profile.

Source and Classification

This compound can be synthesized through various chemical reactions involving thiazolo[5,4-b]pyridine intermediates. Thiazolo[5,4-b]pyridines are classified as heterocyclic compounds containing nitrogen and sulfur in their ring structure. They are often explored for their medicinal properties, particularly in the context of developing new therapeutic agents.

Synthesis Analysis

Methods

The synthesis of N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide typically involves several steps:

  1. Starting Material: The synthesis may begin with 2,4-dichloro-3-nitropyridine as a precursor.
  2. Substitution Reactions: This precursor undergoes selective substitution with morpholine to form an intermediate.
  3. Cyclization: The nitro group in the intermediate is reduced and cyclized to form the thiazolo[5,4-b]pyridine skeleton.
  4. Bromination: A copper bromide-mediated bromination introduces the bromine atom at the 6-position.
  5. Amidation: Finally, the brominated thiazolo[5,4-b]pyridine is reacted with an appropriate amine to yield N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide.

Technical Details

The synthetic route involves careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. For example, reactions may be conducted in acetic acid at elevated temperatures to facilitate the formation of desired products with moderate yields.

Molecular Structure Analysis

Structure

The molecular structure of N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide features:

  • A thiazolo[5,4-b]pyridine core with a bromine substituent at position 6.
  • A benzamide group attached to the nitrogen atom of the thiazole ring.

Data

The compound's molecular formula can be represented as C12H8BrN3SC_{12}H_{8}BrN_{3}S. The molecular weight is approximately 304.18 g/mol. Structural characterization can be performed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry.

Chemical Reactions Analysis

Reactions

N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide can participate in various chemical reactions:

  1. Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles.
  2. Coupling Reactions: It can also engage in coupling reactions to form more complex structures or derivatives.
  3. Dehydrohalogenation: Under certain conditions, it may lose hydrogen halides to form double bonds or other functional groups.

Technical Details

The reactivity of this compound largely depends on the electronic properties imparted by both the thiazole and benzamide moieties, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Process

The mechanism of action for compounds like N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide is often linked to their interaction with biological targets such as enzymes or receptors involved in disease processes. For instance:

  1. Anti-tubercular Activity: The compound may inhibit specific enzymes critical for Mycobacterium tuberculosis survival.
  2. GPR119 Agonism: Similar compounds have been shown to activate GPR119 receptors, leading to increased insulin secretion and improved glucose tolerance.

Data

Studies have indicated that derivatives of thiazolo[5,4-b]pyridines can exhibit significant biological activity with IC50 values ranging from low micromolar concentrations against various pathogens.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Specific melting points for similar compounds range from 177 °C to 232 °C depending on substitution patterns.

Chemical Properties

  • Solubility: Solubility may vary based on substituents but is generally soluble in organic solvents like dichloromethane or acetic acid.
  • Stability: The stability of N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide under different conditions (light, heat) should be assessed for practical applications.
Applications

Scientific Uses

N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new anti-tubercular agents or metabolic disorder treatments.
  2. Biochemical Research: Useful in studying enzyme inhibition mechanisms or receptor activation pathways.
  3. Synthetic Chemistry: Acts as an intermediate for synthesizing more complex organic molecules with potential therapeutic effects.
Synthesis and Medicinal Chemistry Optimization

Scaffold Design Strategies for Thiazolo[5,4-b]pyridine-Based Inhibitors

The thiazolo[5,4-b]pyridine scaffold is prioritized in kinase inhibitor design due to its capacity for type II binding mode stabilization. This tricyclic system locks kinases like JAK2 in an inactive "DFG-out" conformation, suppressing trans-phosphorylation and overcoming resistance to type I inhibitors. In JAK2-dependent malignancies (e.g., polycythemia vera, CRLF2-rearranged B-ALL), this scaffold achieves sub-micromolar biochemical potency by exploiting a hydrophobic allosteric pocket adjacent to the ATP-binding site [1].

Key Design Innovations:

  • Bioisosteric Replacement: Thiazolo[5,4-b]pyridine serves as a bioisostere for imidazo[1,2-a]pyridine, enhancing kinase selectivity by minimizing off-target interactions (e.g., reduced PDGFR inhibition linked to cardiotoxicity) [3].
  • Regiochemical Optimization: Derivatives like HG7-150-01 (Table 1) position cyclopropanecarboxamide at the hinge-binding region, forming dual hydrogen bonds with kinase backbone residues (e.g., Glu930 and Leu932 in JAK2). The 6-bromo substituent enables Suzuki couplings for peripheral group diversification [1].
  • Tactical Functionalization: Electron-withdrawing groups (e.g., -CF₃) at the 5-position of the thiazole ring improve cellular permeability, while N-methylpiperazine extensions enhance solubility without compromising JAK2 affinity [1].

Table 1: Structure-Activity Relationships of Thiazolo[5,4-b]pyridine Analogues

CompoundCore StructureR₁ GroupBiochemical IC₅₀ (JAK2)Cellular pSTAT5 IC₅₀
HG7-150-01Thiazolo[5,4-b]pyridineH120 nM850 nM
YLIU-4-105-1Imidazo[1,2-b]pyridazine4-Methylpiperazin-1-yl18 nM210 nM
MFH-5-191-1Imidazo[1,2-a]pyridineCyclopropyl9 nM95 nM

Key Synthetic Intermediates: Bromination and Benzamide Coupling Reactions

Synthesis of N-(6-bromothiazolo[5,4-b]pyridin-2-yl)benzamide relies on sequential functionalization of the thiazolopyridine core. The 6-bromo derivative is essential for cross-coupling reactions that install pharmacophores influencing kinase selectivity and metabolic stability [2] [9].

Synthetic Route:1. Bromination of Thiazolo[5,4-b]pyridine:- Electrophilic bromination of thiazolo[5,4-b]pyridine using bromine in acetic acid yields 6-bromothiazolo[5,4-b]pyridine. This intermediate (PubChem CID: 51063942) exhibits regioselectivity due to electron deficiency at C6 [2].2. Amidation of 2-Aminothiazole Precursor:- Condensation of 2-amino-6-bromothiazolo[5,4-b]pyridine with benzoyl chloride in acetonitrile, catalyzed by HOBt/EDC, forms the title compound. Microwave-assisted coupling (100°C, 30 min) elevates yields to >85% by suppressing racemization [9].

Table 2: Critical Intermediates in the Synthesis Pathway

IntermediateRoleKey Reaction Conditions
6-Bromothiazolo[5,4-b]pyridineElectrophilic coupling siteBr₂/AcOH, 80°C, 4 h
2-Amino-6-bromothiazolo[5,4-b]pyridineNucleophile for benzamide formationNH₄OH/Fe₂(SO₄)₃, reflux, 12 h
Benzoyl chlorideAcylating agentHOBt/EDC, CH₃CN, rt, 24 h

Analytical Validation:

  • ¹H-NMR (DMSO-d₆): δ 7.58–8.69 (m, aromatic H), 13.33 (s, NH) [4].
  • IR: 3429 cm⁻¹ (N-H stretch), 1678 cm⁻¹ (C=O stretch) [9].

Role of Cyclopropanecarboxamide in Kinase Hinge-Binding Interactions

Cyclopropanecarboxamide derivatives (e.g., MFH-6-7-1) exemplify strategic hinge-binding motifs in thiazolo[5,4-b]pyridine inhibitors. The compact cyclopropyl ring induces torsional constraint, optimizing vector alignment with the kinase hinge region [1].

Binding Mode Analysis:

  • Hydrogen Bonding: The carboxamide carbonyl accepts hydrogen bonds from JAK2 hinge residue Glu930, while the NH donates to Leu932 backbone carbonyl (distance: 2.1–2.3 Å). This mimics ATP binding but with higher occupancy (>90% in molecular dynamics simulations) [1].
  • Hydrophobic Enclosure: The cyclopropyl group occupies a cleft formed by Ile980 and Gly993, displressing conserved water networks. This contributes ∼1.8 kcal/mol binding energy (ΔG) versus unsubstituted carboxamides [1].
  • Resistance Mitigation: Analogues like YLIU-5-131-1 retain activity against JAK2 G993A, a mutation conferring resistance to earlier type II inhibitors (e.g., CHZ868). The cyclopropyl’s rigidity prevents steric clash induced by the Ala993 side chain [1].

Comparative Analysis of Thiazolo[5,4-b]pyridine vs. Imidazo[1,2-a]pyridine Core Modifications

Core heterocycle selection profoundly influences inhibitor pharmacodynamics. Thiazolo[5,4-b]pyridine and imidazo[1,2-a]pyridine represent divergent strategies for kinase targeting:

Table 3: Core Heterocycle Comparison in Kinase Inhibitor Design

ParameterThiazolo[5,4-b]pyridineImidazo[1,2-a]pyridine
Electron Densityπ-Deficientπ-Excessive
H-Bond Acceptor CapacityModerate (N1, S)High (N1, N3)
Target ApplicationsJAK2, IKK2VEGFR-2, p38 MAPK
Metabolic Stabilityt₁/₂ > 6 h (human microsomes)t₁/₂ < 2 h (CYP3A4 susceptibility)
Synthetic AccessibilityModerate (requires bromination)High (one-pot Groebke-Blackburn)

Key Distinctions:

  • Electronic Profiles: Thiazolo[5,4-b]pyridine’s electron deficiency (due to the thiazole sulfur) reduces off-target reactivity with cellular nucleophiles, lowering hepatotoxicity risk. Imidazo[1,2-a]pyridines exhibit elevated hERG inhibition due to excessive π-delocalization [3] [5].
  • Kinase Selectivity: Imidazo[1,2-a]pyridines demonstrate broader polypharmacology (e.g., sunitinib-like VEGFR-2/PDGFR inhibition), whereas thiazolo[5,4-b]pyridines achieve >50-fold JAK2 selectivity over JAK1/TYK2 [1] [3].
  • Biological Performance: In CRLF2-rearranged B-ALL models, thiazolo[5,4-b]pyridine inhibitors suppress pSTAT5 at 10-fold lower concentrations than imidazo[1,2-a]pyridine analogues, attributed to superior JAK2 conformational disruption [1] [5].

Properties

CAS Number

588730-01-2

Product Name

N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide

IUPAC Name

N-(6-bromo-[1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide

Molecular Formula

C13H8BrN3OS

Molecular Weight

334.19 g/mol

InChI

InChI=1S/C13H8BrN3OS/c14-9-6-10-12(15-7-9)19-13(16-10)17-11(18)8-4-2-1-3-5-8/h1-7H,(H,16,17,18)

InChI Key

POTYDBWSMIMCHL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)N=CC(=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)N=CC(=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.